3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride can be achieved through various chemical methods. One common approach involves the reaction of ® or (S)-3-amino-4-(4-cyanophenyl)butyric acid with hydrochloric acid, followed by crystallization under appropriate conditions to obtain the acid salt . Another method involves the use of Ullmann-type aryl amination reactions with aryl halides .
Industrial Production Methods
Industrial production of this compound typically involves bulk custom synthesis and procurement processes. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include aryl halides for Ullmann-type aryl amination reactions . The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with aryl halides can produce N-aryl amino butanoic acids .
Scientific Research Applications
3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride has several scientific research applications, including:
Biology: It is used in biological research to study the effects of amino acid derivatives on biological systems.
Medicine: While not intended for human use, it is used in medical research to study potential therapeutic applications of amino acid derivatives.
Mechanism of Action
The mechanism of action of 3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways The exact mechanism depends on the specific application and the biological system being studied
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride
- 3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride
- H-DL-Phe(3-CN)-OH
Uniqueness
3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride is unique due to its specific chemical structure, which includes a cyanophenyl group. This structure imparts distinct chemical and biological properties, making it valuable for specific research applications. Its ability to undergo various chemical reactions and its use in the synthesis of complex chemical intermediates further highlight its uniqueness.
Properties
IUPAC Name |
3-amino-4-(3-cyanophenyl)butanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c12-7-9-3-1-2-8(4-9)5-10(13)6-11(14)15;/h1-4,10H,5-6,13H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAIOCXWQMXNIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CC(CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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